Serine Hydrolase Inhibitor-13
CAS No.:
Cat. No.: VC16178896
Molecular Formula: C14H22N4O3
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N4O3 |
|---|---|
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | tert-butyl 4-(4-methylpyrazole-1-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22N4O3/c1-11-9-15-18(10-11)12(19)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | HJQWRDQCFRVZTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features of Serine Hydrolase Inhibitor-13
SHI-13 belongs to the piperazine-carboxylate class of compounds, characterized by a central piperazine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 4-methylpyrazole carbonyl moiety. The compound’s linear structural formula, , reflects its bifunctional design, which balances steric bulk and electrophilic reactivity (Table 1) .
Table 1: Chemical and Physical Properties of SHI-13
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 4-(4-methyl-1H-pyrazole-1-carbonyl)piperazine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 294.35 g/mol |
| CAS Registry Number | 121669-69-0 |
| Synonyms | SHI-13 |
| Key Functional Groups | Piperazine, tert-butyl carbamate, pyrazole carbonyl |
The Boc group enhances solubility in organic solvents, while the pyrazole moiety provides a planar aromatic system capable of π-π interactions with enzyme active sites . This structural configuration allows SHI-13 to act as a covalent modifier, though its exact electrophilic warhead remains undefined in publicly available studies .
Mechanism of Action: Targeting Serine Hydrolases
Serine hydrolases constitute a vast enzyme family that hydrolyzes ester, amide, or thioester bonds using a catalytic triad featuring a nucleophilic serine residue. SHI-13 likely inhibits these enzymes through covalent modification of the active-site serine, a mechanism shared by other serine hydrolase inhibitors like fluorophosphonates and carbamates . While SHI-13’s precise binding mode remains uncharacterized, structural analogs such as fluorosulfate-based inhibitors (e.g., compound X13 from Staphylococcus aureus studies) demonstrate irreversible binding to serine via sulfur(VI) fluoride exchange (SuFEx) reactions . By analogy, SHI-13’s pyrazole carbonyl group may act as an electrophilic trap for the serine hydroxyl, forming a stable acyl-enzyme intermediate (Fig. 1) .
Fig. 1: Proposed Covalent Inhibition Mechanism
Research Applications and Experimental Findings
Tool Compound for Inhibitor Development
SHI-13’s primary application lies in its role as a fragment for optimizing selective serine hydrolase inhibitors. Fragment-based drug discovery (FBDD) leverages small, low-complexity molecules like SHI-13 to build potent inhibitors through iterative structural modifications . For example, fluorosulfate fragments similar in size to SHI-13 have been optimized into nanomolar inhibitors of bacterial hydrolases (e.g., FphH in S. aureus) . SHI-13’s piperazine core offers vectors for introducing substituents that enhance binding affinity or pharmacokinetic properties .
Limitations and Selectivity Challenges
A major hurdle for SHI-13 is the lack of published selectivity data. Broad-spectrum serine hydrolase inhibitors like tetrahydrolipstatin (THL) cross-react with multiple targets, complicating functional studies . SHI-13’s modular design may mitigate this issue if tailored modifications improve selectivity. For instance, replacing the pyrazole with bulkier substituents could restrict access to off-target hydrolases .
Comparative Analysis with Other Serine Hydrolase Inhibitors
Table 2: SHI-13 vs. Representative Serine Hydrolase Inhibitors
| Inhibitor | Target | Mechanism | IC₅₀/Potency | Selectivity |
|---|---|---|---|---|
| SHI-13 | Undetermined | Covalent (proposed) | Not reported | Unknown |
| WWL70 | ABHD6 | Carbamylation | 70 nM | High (CNS) |
| X13 (fluorosulfate) | FphH | SuFEx reaction | 0.035 μM | Moderate |
| Tetrahydrolipstatin | Pancreatic lipase | Covalent | 10–100 nM | Low |
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